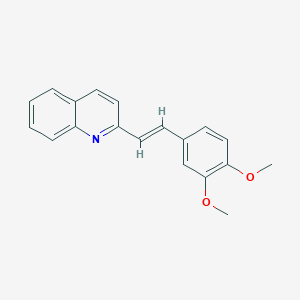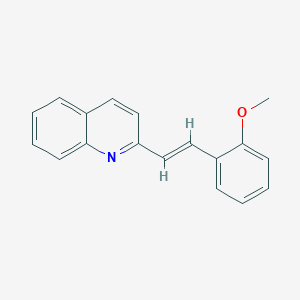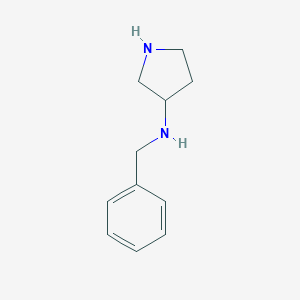![molecular formula C11H18O4 B182731 Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate CAS No. 13747-72-3](/img/structure/B182731.png)
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate
Descripción general
Descripción
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate, also known as EDDC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. EDDC is a spiroacetal derivative that has a unique structure and properties that make it a valuable tool for researchers in different fields.
Mecanismo De Acción
The mechanism of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have antimicrobial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its relatively simple synthesis method. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can be synthesized on a large scale, making it a cost-effective tool for researchers. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has a unique structure and properties that make it a valuable tool for studying the mechanisms of action of different enzymes and proteins.
One limitation of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its potential toxicity. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling and using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate. One area of research is the development of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate and its derivatives. Finally, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate could be studied as a potential lead compound for the development of new chemotherapeutic agents and antibiotics.
Aplicaciones Científicas De Investigación
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been studied extensively for its potential use in various scientific applications. One of the most promising applications of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is in the field of drug discovery. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have potent anticancer activity and has been studied as a potential chemotherapeutic agent. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to have antimicrobial activity and has been studied as a potential antibiotic.
Propiedades
Número CAS |
13747-72-3 |
|---|---|
Nombre del producto |
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-5-3-4-6-11(9)14-7-8-15-11/h9H,2-8H2,1H3 |
Clave InChI |
QMFOXYVOKMOHCN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12OCCO2 |
SMILES canónico |
CCOC(=O)C1CCCCC12OCCO2 |
Otros números CAS |
13747-72-3 |
Sinónimos |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
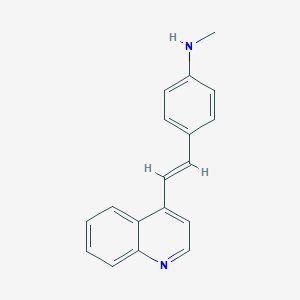
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
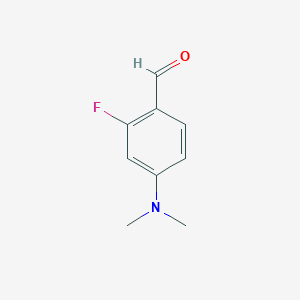

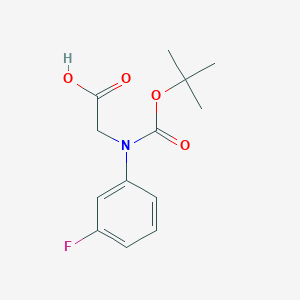
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)

